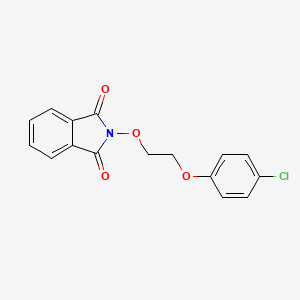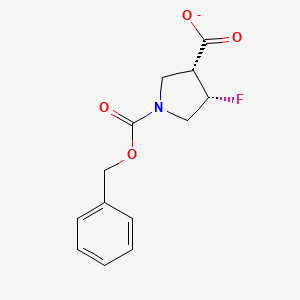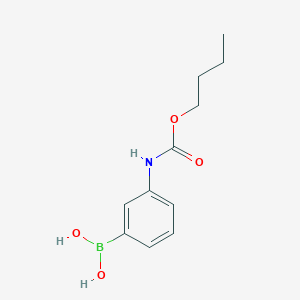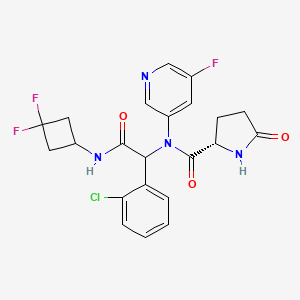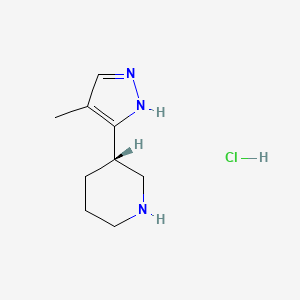
(S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring in the structure adds to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment to Piperidine: The pyrazole ring is then attached to the piperidine moiety through a series of nucleophilic substitution reactions.
Resolution of Enantiomers: The (S)-enantiomer can be separated using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl: The enantiomer of the compound with potentially different biological activities.
3-(4-Methyl-1H-pyrazol-5-YL)piperidine: The non-chiral version of the compound.
Other Piperidine Derivatives: Compounds with similar structures but different substituents on the piperidine or pyrazole rings.
Uniqueness
(S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl is unique due to its specific stereochemistry and the presence of both piperidine and pyrazole rings, which contribute to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C9H16ClN3 |
|---|---|
Molekulargewicht |
201.70 g/mol |
IUPAC-Name |
(3S)-3-(4-methyl-1H-pyrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3,(H,11,12);1H/t8-;/m0./s1 |
InChI-Schlüssel |
LJGFGRHPRPQIJR-QRPNPIFTSA-N |
Isomerische SMILES |
CC1=C(NN=C1)[C@H]2CCCNC2.Cl |
Kanonische SMILES |
CC1=C(NN=C1)C2CCCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


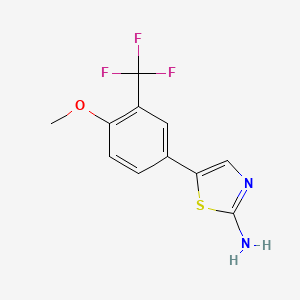
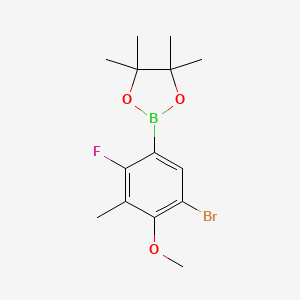
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)
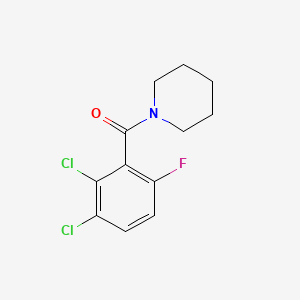

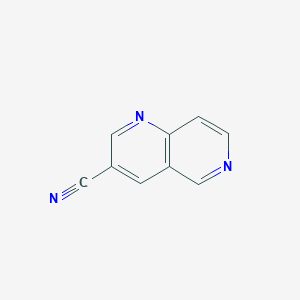
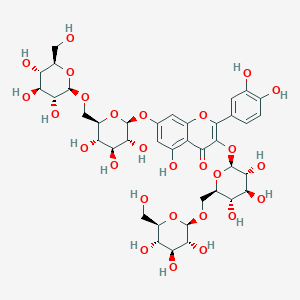
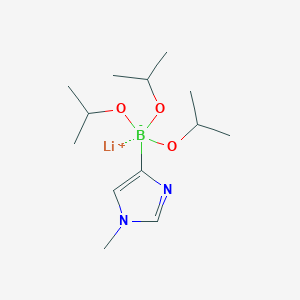
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
